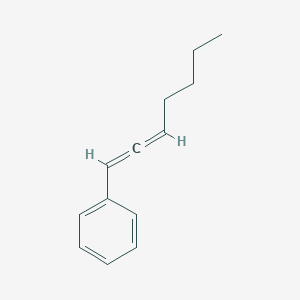
1,2-Heptadienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Heptadienylbenzene is an organic compound with the molecular formula C₁₃H₁₆ It is a derivative of benzene, characterized by the presence of a heptadienyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Heptadienylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with heptadienyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction can be represented as follows:
C6H5CH2Cl+CH2=CH−CH=CH−CH2MgBr→C6H5CH2CH=CH−CH=CH2+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Heptadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in the formation of heptanylbenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Heptanylbenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,2-Heptadienylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Heptadienylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The heptadienyl group can participate in conjugation, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Heptadienylbenzene: Similar structure but with different positioning of double bonds.
1,2-Hexadienylbenzene: Shorter carbon chain with similar reactivity.
1,2-Octadienylbenzene: Longer carbon chain with similar reactivity.
Uniqueness
1,2-Heptadienylbenzene is unique due to its specific arrangement of double bonds and the heptadienyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications and research.
Properties
CAS No. |
13633-28-8 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-6,8-12H,2-4H2,1H3 |
InChI Key |
QQVBUZSBTXMEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


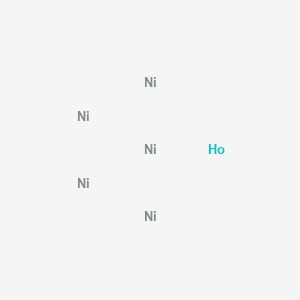

![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)


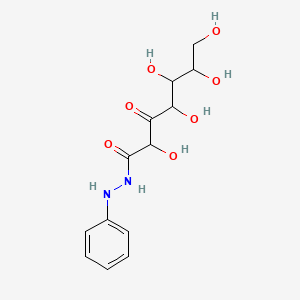
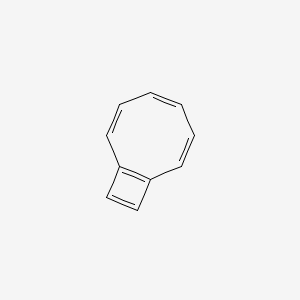


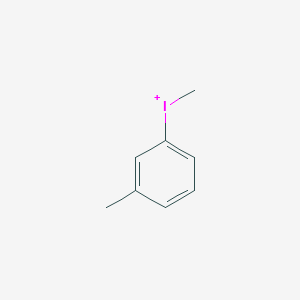
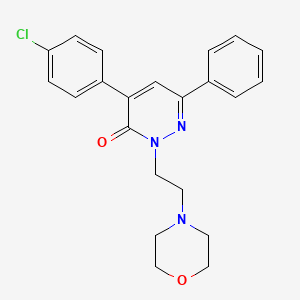
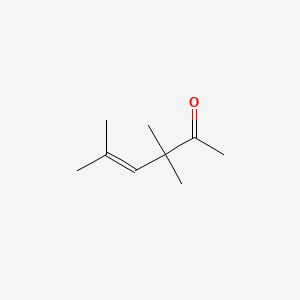
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
